-(N-Boc-N-butylamino)phenylboronic acid finds application in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. These reactions are palladium-catalyzed cross-coupling reactions between organoboron compounds and organic halides or triflates to form carbon-carbon bonds. 3-(N-Boc-N-butylamino)phenylboronic acid acts as the organoboron component in these reactions, allowing the introduction of a 3-(N-Boc-N-butylamino)phenyl group into the target molecule.
A study published in the Journal of the American Chemical Society describes the synthesis of 3-(N-Boc-N-butylamino)phenylboronic acid and its subsequent utilization in Suzuki-Miyaura coupling reactions to access various biaryl derivatives. []
3-(N-Boc-N-butylamino)phenylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring. Its molecular formula is C₁₅H₂₄BNO₄, and it has a molar mass of approximately 293.166 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the butylamino moiety, which enhances its stability and reactivity in various
This compound is primarily utilized in synthetic organic chemistry, particularly in cross-coupling reactions. It serves as a reactant in:
The presence of the boronic acid group enables this compound to participate in various transformations, including nucleophilic substitutions and electrophilic additions.
The synthesis of 3-(N-Boc-N-butylamino)phenylboronic acid typically involves several steps:
These synthetic routes can be optimized based on reaction conditions and desired yields .
3-(N-Boc-N-butylamino)phenylboronic acid finds applications in:
Interaction studies involving 3-(N-Boc-N-butylamino)phenylboronic acid focus on its ability to form complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, which is significant for understanding its role in biological systems and potential therapeutic applications. Studies may include:
Several compounds share structural similarities with 3-(N-Boc-N-butylamino)phenylboronic acid. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-(N-Boc-aminomethyl)phenylboronic acid | Contains aminomethyl instead of butylamino | May exhibit different biological interactions |
3-(tert-butoxycarbonyl)phenylboronic acid | Lacks the butylamine group | Simpler structure; primarily used in similar reactions |
4-(N-Boc-N-butylamino)phenylboronic acid | Substituted at the para position | Different regioselectivity may affect reactivity |
These compounds highlight the unique aspects of 3-(N-Boc-N-butylamino)phenylboronic acid, particularly its specific structural features that could influence its reactivity and biological activity compared to others .